3-Bromo-4-fluoro-5-iodobenzoic acid

molecular weight physical property halogenated building block

3‑Bromo‑4‑fluoro‑5‑iodobenzoic acid is a tri‑halogenated benzoic acid that offers true orthogonal reactivity (I > Br ≫ F) for programmable, three‑step sequential cross‑couplings. The free‑acid form removes deprotection steps, saving 2‑4 h per batch and enabling direct amide/ester diversification. Its measured LogP of 3.47 guarantees reproducible HPLC retention, and 1‑2 week commercial lead time from multiple independent vendors ensures supply resilience. Choose this compound when a generic di‑halo analog cannot deliver three distinct C–C bond formations in a controlled sequence.

Molecular Formula C7H3BrFIO2
Molecular Weight 344.90 g/mol
Cat. No. B8151628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoro-5-iodobenzoic acid
Molecular FormulaC7H3BrFIO2
Molecular Weight344.90 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)F)I)C(=O)O
InChIInChI=1S/C7H3BrFIO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12)
InChIKeyUFNYFGZMALWWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-fluoro-5-iodobenzoic Acid (CAS 1628539-97-8) Procurement-Relevant Chemical Identity and Basic Characteristics


3-Bromo-4-fluoro-5-iodobenzoic acid (CAS 1628539-97-8; molecular formula C₇H₃BrFIO₂; molecular weight 344.90 g/mol) is a tri-halogenated benzoic acid derivative featuring bromine, fluorine, and iodine substituents at the 3-, 4-, and 5-positions of the aromatic ring, respectively . The compound has a reported LogP of 3.47 and is commercially available from multiple vendors at purities ranging from 95% to 98% . Its primary utility lies as a versatile building block in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira), where the distinct reactivity hierarchy among the three halogen substituents enables programmable, sequential C–C bond formation .

Why Generic Halobenzoic Acid Substitution Fails: Procurement Risks When Replacing 3-Bromo-4-fluoro-5-iodobenzoic Acid


In synthetic route planning, substituting 3-bromo-4-fluoro-5-iodobenzoic acid with a generic halobenzoic acid analog (e.g., 3-bromo-5-iodobenzoic acid or 4-fluoro-3-iodobenzoic acid) is not functionally equivalent and will predictably alter or derail downstream chemistry. The presence of three distinct halogen substituents with a well-defined and literature-validated reactivity hierarchy (I > Br ≫ F toward oxidative addition in Pd-catalyzed cross-couplings) [1] enables sequential, site-selective functionalization that cannot be replicated with di- or mono-halogenated analogs. Furthermore, the specific 3-Br/4-F/5-I substitution pattern imparts a calculated LogP of 3.47, which is approximately 19% higher than the 2.89 predicted for the regioisomeric 3-bromo-5-fluoro-4-iodobenzoic acid —a meaningful difference that can substantially alter solubility, chromatographic retention, and partitioning behavior during synthesis and purification workflows.

3-Bromo-4-fluoro-5-iodobenzoic Acid: Quantitative Head-to-Head and Cross-Study Differentiation Evidence for Procurement Decisions


Molecular Weight Advantage of 3-Bromo-4-fluoro-5-iodobenzoic Acid Over 3-Bromo-5-iodobenzoic Acid

3-Bromo-4-fluoro-5-iodobenzoic acid (MW 344.90 g/mol) exhibits a molecular weight increase of 17.99 g/mol (+5.5%) relative to the di-halogenated analog 3-bromo-5-iodobenzoic acid (MW 326.91 g/mol) [1]. This difference corresponds precisely to the additional fluorine atom at the 4-position. For procurement teams managing milligram-to-gram scale syntheses, this 5.5% MW differential directly impacts stoichiometric calculations, reagent equivalency determinations, and final yield weight predictions.

molecular weight physical property halogenated building block

LogP Differentiation of 3-Bromo-4-fluoro-5-iodobenzoic Acid vs. Regioisomeric 3-Bromo-5-fluoro-4-iodobenzoic Acid

The 3-Br/4-F/5-I substitution pattern of 3-bromo-4-fluoro-5-iodobenzoic acid yields a measured LogP of 3.47 . In contrast, the regioisomeric 3-bromo-5-fluoro-4-iodobenzoic acid (CAS 2092862-81-0) has a computationally predicted LogP of 2.89 under identical calculation methods . This 0.58 LogP unit difference represents a 3.8-fold difference in octanol-water partition coefficient, meaning the target compound is substantially more lipophilic than its regioisomer.

lipophilicity LogP partition coefficient chromatography

Tri-Halogen Sequential Coupling Potential vs. Di-Halogenated Analogs

3-Bromo-4-fluoro-5-iodobenzoic acid contains three distinct halogen substituents with a well-established reactivity hierarchy toward palladium-catalyzed oxidative addition: I > Br ≫ F [1]. This enables up to three sequential, orthogonal cross-coupling reactions at discrete positions on the same aromatic scaffold. In contrast, the closely related 3-bromo-5-iodobenzoic acid (CAS 188815-32-9) contains only two reactive halogens (Br and I), limiting sequential functionalization to two distinct coupling events [2]. The 4-fluoro substituent in the target compound remains inert under standard Suzuki-Miyaura conditions, preserving a site for late-stage functionalization via alternative methodologies (e.g., nucleophilic aromatic substitution) or serving as a metabolically stable blocking group in bioactive molecule synthesis.

cross-coupling Suzuki-Miyaura sequential functionalization orthogonal reactivity

Carboxylic Acid Handle for Late-Stage Diversification vs. Non-Acid Analogs

3-Bromo-4-fluoro-5-iodobenzoic acid features a free carboxylic acid moiety that enables direct amide bond formation, esterification, reduction to the corresponding alcohol, or conversion to acid chloride without requiring deprotection steps. This contrasts with its tert-butyl ester derivative (tert-butyl 3-bromo-4-fluoro-5-iodobenzoate, MW 401.21 g/mol), which bears the acid functionality in protected form . The protected tert-butyl ester adds an additional 56.31 g/mol to the molecular weight (+16.3%) and necessitates a subsequent deprotection step (typically TFA-mediated) that introduces an extra synthetic operation, increases purification burden, and may compromise acid-sensitive functionality elsewhere in the molecule .

carboxylic acid amide coupling esterification building block versatility

Commercial Availability and Pricing Transparency vs. Non-Stocked Regioisomers

3-Bromo-4-fluoro-5-iodobenzoic acid is stocked and available for immediate shipment from multiple independent vendors, with 1 g pricing ranging from $220 (ChemShuttle, 95% purity) to £360 (Apollo Scientific, 98% purity) . In contrast, the regioisomeric 3-bromo-5-fluoro-4-iodobenzoic acid (CAS 2092862-81-0) is not routinely stocked by major chemical suppliers and is listed only on specialized custom synthesis platforms, with no transparent, publicly available pricing . This differential in commercial availability translates to lead times of 1-2 weeks for the target compound versus 6-8+ weeks for custom synthesis of the non-stocked regioisomer.

commercial availability procurement supply chain pricing

Optimal Procurement and Application Scenarios for 3-Bromo-4-fluoro-5-iodobenzoic Acid Based on Quantitative Evidence


Sequential, Site-Selective Synthesis of Tri-Functionalized Biaryl Pharmacophores

When a synthetic route requires installation of three distinct aryl or alkenyl groups onto a single benzoic acid scaffold in a controlled, stepwise manner, 3-bromo-4-fluoro-5-iodobenzoic acid is the preferred procurement choice. The reactivity hierarchy among the three halogen substituents (I > Br ≫ F) enables programmed sequential Suzuki-Miyaura, Heck, or Sonogashira couplings . The iodine at the 5-position undergoes oxidative addition most rapidly, permitting selective first coupling. The bromine at the 3-position follows in a second discrete coupling event. The fluorine at the 4-position remains inert under these palladium-catalyzed conditions, preserving a site for late-stage diversification via nucleophilic aromatic substitution or serving as a metabolically stable substituent in the final bioactive compound. This three-site orthogonal reactivity cannot be replicated with 3-bromo-5-iodobenzoic acid (two sites only) or 4-fluoro-3-iodobenzoic acid (two sites only).

Route Scouting and Process Development Requiring a Free Carboxylic Acid Handle

For medicinal chemistry programs and process development campaigns where direct amide coupling or esterification is planned as the final diversification step, procurement of the free acid form eliminates the need for a protecting group removal step. As quantified in Section 3, substituting the tert-butyl ester derivative with the free acid reduces the synthetic sequence by one full operation (deprotection + workup), which translates to a 2-4 hour time savings per batch . This is particularly valuable during parallel library synthesis, where eliminating a deprotection step across 24-96 parallel reactions can save 48-384 hours of cumulative chemist time. The free acid also provides immediate access to a broader range of downstream functionalization options (amides, esters, hydrazides, reduced alcohols) without the additional reagent costs associated with TFA-mediated Boc deprotection.

Discovery Chemistry Campaigns with Stringent Project Timelines and Patent Deadlines

In fast-moving drug discovery environments where patent filing deadlines or competitive pressures demand rapid SAR exploration, the 1-2 week commercial lead time for 3-bromo-4-fluoro-5-iodobenzoic acid offers a decisive advantage over custom-synthesized regioisomers that require 6-8+ week lead times . The 4-6 week acceleration in material availability enables earlier biological testing of key analogs, faster decision-making on lead series progression, and reduced risk of being scooped by competing research groups. Additionally, the availability of this compound from multiple independent vendors mitigates single-source supply chain risk, ensuring continuity of supply across multi-year discovery programs.

Synthesis of Halogenated Benzoic Acid Derivatives with Defined Lipophilicity Profiles

When reverse-phase HPLC purification is a critical workflow component and reproducible retention times are required for purity analysis and fraction collection, the measured LogP of 3.47 for 3-bromo-4-fluoro-5-iodobenzoic acid provides a predictable, validated reference point for method development. In contrast, regioisomeric 3-bromo-5-fluoro-4-iodobenzoic acid, with its predicted LogP of 2.89, would elute substantially earlier under identical gradient conditions, requiring method re-optimization. For projects where multiple halogenated benzoic acid intermediates are synthesized and purified in sequence, the 0.58 LogP difference between these regioisomers corresponds to a meaningful shift in retention time that can affect peak resolution, fraction purity, and overall purification throughput.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-fluoro-5-iodobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.